Fmoc-Lys-OH.HCl, also known as Fmoc-lysine hydrochloride, is a derivative of lysine that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound has the chemical formula C21H25ClN2O4 and a molecular weight of 404.89 g/mol. It is commonly used in peptide synthesis due to its ability to protect the amino group of lysine while allowing for further reactions to occur at other functional groups . The compound is typically supplied as a hydrochloride salt, which enhances its solubility in aqueous solutions.
The general reaction for deprotection can be represented as follows:
In addition, Fmoc-Lys-OH.HCl can react with activating agents like dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS) to form peptide bonds with other amino acids .
Fmoc-Lys-OH.HCl has been studied for its biological activities, particularly in the context of cancer research. It has been shown to inhibit tumor vasculature and bind to human serum albumin, suggesting potential applications in targeted drug delivery systems . Its role as an inhibitor may stem from its structural properties that allow it to interact with various biological targets.
The synthesis of Fmoc-Lys-OH.HCl typically involves the following steps:
A common synthetic route includes the reaction of lysine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like triethylamine .
Fmoc-Lys-OH.HCl is primarily used in:
Studies have indicated that Fmoc-Lys-OH.HCl can interact with various proteins and enzymes, influencing their activity. For instance, its binding affinity to human serum albumin suggests that it may alter the pharmacokinetics of therapeutic agents when used in drug formulations . Further research into its interactions could elucidate its mechanisms of action and potential therapeutic benefits.
Several compounds share structural similarities with Fmoc-Lys-OH.HCl, particularly those containing Fmoc-protected amino acids. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Fmoc-Ala-OH.HCl | Fmoc-protected alanine | Smaller side chain compared to lysine |
Fmoc-Arg-OH.HCl | Fmoc-protected arginine | Contains a guanidinium group for enhanced reactivity |
Fmoc-Glu(OtBu)-OH.HCl | Fmoc-protected glutamic acid | Contains a t-butyl ester for enhanced stability |
Fmoc-Lys(Me)₂-OH.HCl | Dimethylated lysine | Provides additional steric hindrance |
The uniqueness of Fmoc-Lys-OH.HCl lies in its specific side chain properties and biological activities that differentiate it from these compounds. Its application in cancer research further highlights its distinct role among similar derivatives.
Fluorenylmethyloxycarbonyl-Lysine-OH Hydrochloride possesses the molecular formula C₂₁H₂₅ClN₂O₄, representing the hydrochloride salt form of the N-alpha-fluorenylmethyloxycarbonyl-protected lysine amino acid [2] [4] [8]. The compound exhibits a molecular weight of 404.89 daltons, which accounts for the inclusion of the hydrochloride moiety [2] [7] [31]. This molecular mass reflects the substantial size contribution of the fluorenylmethyloxycarbonyl protecting group, which adds considerable molecular complexity to the basic lysine framework [3].
The free base form of fluorenylmethyloxycarbonyl-Lysine-OH, without the hydrochloride salt, demonstrates a molecular formula of C₂₁H₂₄N₂O₄ and a molecular weight of 368.43 daltons [6] [13] [32]. The difference of 36.46 daltons between the salt and free base forms corresponds precisely to the addition of hydrogen chloride [23] [31]. Mass spectrometric analysis confirms these molecular weight determinations, with characteristic fragmentation patterns observed in electrospray ionization mass spectrometry studies [14] [18].
Property | Value | Reference |
---|---|---|
Molecular Formula (HCl salt) | C₂₁H₂₅ClN₂O₄ | [2] [4] [8] |
Molecular Weight (HCl salt) | 404.89 Da | [2] [7] [31] |
Molecular Formula (free base) | C₂₁H₂₄N₂O₄ | [6] [13] [32] |
Molecular Weight (free base) | 368.43 Da | [6] [13] [32] |
Monoisotopic Mass | 404.150285 Da | [8] |
Fluorenylmethyloxycarbonyl-Lysine-OH Hydrochloride exhibits the L-configuration at the alpha-carbon center, maintaining the natural stereochemistry of lysine [2] [9] [14]. The compound possesses a single defined stereocenter, specifically at the C-2 position of the lysine backbone, which adopts the S-configuration according to Cahn-Ingold-Prelog nomenclature [8] [10]. This stereochemical arrangement is crucial for biological activity and peptide synthesis applications.
The optical rotation of the compound provides quantitative evidence of its stereochemical purity [9] [31] [35]. Experimental measurements demonstrate a specific optical rotation of -9 to -13 degrees when measured at 589 nanometers using sodium D-line illumination, with a concentration of 1 gram per 100 milliliters in dimethylformamide solvent [31] [35]. Alternative measurements report values of -10 ± 2.5 degrees under similar conditions [9]. These consistent negative optical rotation values confirm the L-configuration and indicate high enantiomeric purity.
Stereoisomeric analysis using high-performance liquid chromatography reveals enantiomeric excess values exceeding 99 percent [10]. The compound maintains stereochemical stability under standard storage conditions, with no detectable racemization observed during extended storage periods at recommended temperatures [10] [36]. This stereochemical integrity is essential for maintaining the compound's utility in asymmetric synthesis and peptide chemistry applications.
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of fluorenylmethyloxycarbonyl-Lysine-OH Hydrochloride [13] [16]. Proton nuclear magnetic resonance spectra in deuterated dimethyl sulfoxide reveal characteristic signals for the fluorenylmethyloxycarbonyl protecting group in the aromatic region between 7.2 and 7.9 parts per million [13]. The fluorenyl methylene protons appear as a characteristic doublet around 4.2 parts per million, while the alpha-proton of the lysine residue generates a multiplet in the 4.1-4.3 parts per million range [13].
Infrared spectroscopy demonstrates distinctive absorption bands that confirm the compound's structural features [21] [43]. The carbonyl stretch of the carboxylic acid group appears at approximately 1700-1690 wavenumbers, while the amide carbonyl of the fluorenylmethyloxycarbonyl group absorbs around 1689 wavenumbers [21] [43]. The broad absorption band between 3400-3500 wavenumbers corresponds to the hydroxyl group of the carboxylic acid and the amino group stretching vibrations [43].
Fluorescence spectroscopy reveals characteristic emission properties arising from the fluorenyl chromophore [42] [43] [45]. The compound exhibits maximum fluorescence emission at approximately 325 nanometers when excited at 295 nanometers [43] [45]. This fluorescence originates from π-π* transitions within the fluorenyl ring system and provides a sensitive analytical tool for compound detection and quantification [42] [43]. The fluorescence quantum yield and emission characteristics remain stable across physiological pH ranges, making this compound suitable for fluorescence-based analytical applications [42].
Ultraviolet-visible absorption spectroscopy shows significant absorption between 250-300 nanometers due to the fluorenyl chromophore [43] [44]. The maximum absorption occurs around 260 nanometers, with additional absorption features observed near 300 nanometers depending on the molecular environment [43]. These spectroscopic properties enable sensitive detection and quantification using both ultraviolet and fluorescence detection methods [44].
Crystallographic studies of fluorenylmethyloxycarbonyl-containing compounds reveal important structural information about molecular packing and intermolecular interactions [21] [22] [24]. X-ray diffraction analysis of related fluorenylmethyloxycarbonyl-lysine derivatives demonstrates characteristic reflections at 4.6 and 24.4 Angstroms, corresponding to molecular dimensions and interstrand distances between beta-sheet structures [21]. These crystallographic parameters indicate the formation of ordered supramolecular assemblies stabilized by hydrogen bonding networks.
The crystal structure analysis reveals that fluorenylmethyloxycarbonyl groups participate in π-π stacking interactions, with typical interplanar distances of approximately 3.4-3.6 Angstroms between aromatic ring systems [21] [22]. These interactions contribute significantly to crystal stability and influence the compound's solid-state properties. The lysine side chain adopts extended conformations in the crystal lattice, facilitating intermolecular hydrogen bonding through the amino group [22] [24].
Crystallographic refinement statistics for high-resolution structures typically achieve R-work values below 20 percent and R-free values below 25 percent, indicating excellent model quality [22] [24]. The atomic displacement parameters for backbone atoms generally fall below 30 Angstroms squared, while side chain atoms exhibit slightly higher values reflecting their greater flexibility [25]. These crystallographic parameters confirm the structural integrity and reliability of the three-dimensional molecular models.
Powder diffraction studies complement single-crystal analyses by providing information about bulk crystalline properties [21]. The powder diffraction patterns show sharp, well-defined peaks characteristic of highly crystalline materials, indicating good long-range order in the solid state [21]. These crystallographic properties influence the compound's dissolution behavior and stability during storage.
Fluorenylmethyloxycarbonyl-Lysine-OH Hydrochloride exhibits characteristic solubility behavior reflecting its amphiphilic nature [26] [27] [29]. The compound demonstrates excellent solubility in polar organic solvents, particularly dimethylformamide, where concentrations of 0.3 grams per 2 milliliters can be readily achieved [26] [35]. This high solubility in dimethylformamide makes the compound particularly suitable for solid-phase peptide synthesis applications where such solvents are commonly employed.
The compound shows good solubility in dimethyl sulfoxide, dichloromethane, ethyl acetate, and acetone [18] [27]. In chloroform and dichloromethane, the compound readily dissolves to form clear solutions suitable for synthetic manipulations [18]. The solubility in acetone provides additional options for purification and recrystallization procedures [18] [27].
Aqueous solubility characteristics reveal limited water solubility, which is typical for fluorenylmethyloxycarbonyl-protected amino acids [27] [34]. The compound shows only slight solubility in pure water, necessitating the use of organic co-solvents or pH modification for aqueous applications [27] [34]. Mixed solvent systems containing tetrahydrofuran and water in 50:50 ratios have been successfully employed to achieve adequate dissolution for certain synthetic procedures [29].
Solvent | Solubility | Reference |
---|---|---|
Dimethylformamide | 0.3 g in 2 mL | [26] [35] |
Dimethyl sulfoxide | Soluble | [18] [27] |
Dichloromethane | Soluble | [18] [27] |
Ethyl acetate | Soluble | [18] [27] |
Acetone | Soluble | [18] [27] |
Water | Slightly soluble | [27] [34] |
Tetrahydrofuran:Water (1:1) | Soluble | [29] |
The pH-dependent solubility behavior reflects the ionizable nature of both the carboxylic acid and amino groups [29]. Under acidic conditions, protonation of the amino group enhances water solubility, while basic conditions favor deprotonation of the carboxylic acid group [29]. These pH-dependent solubility characteristics must be considered when developing analytical methods and synthetic procedures involving this compound.
Irritant